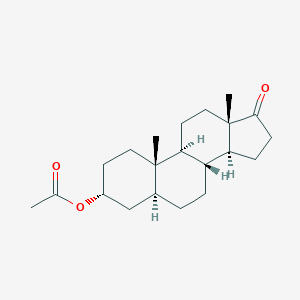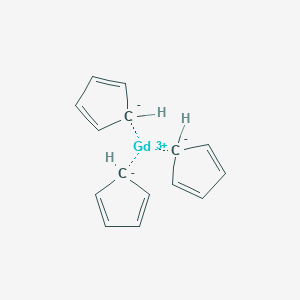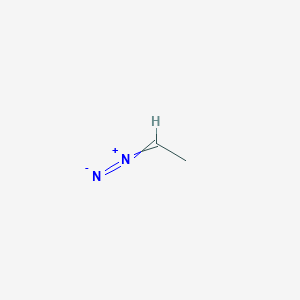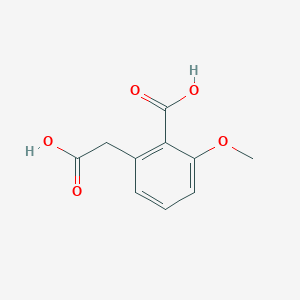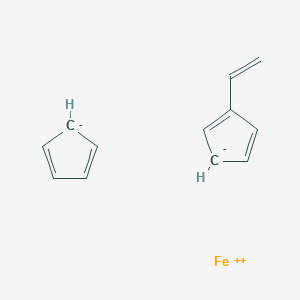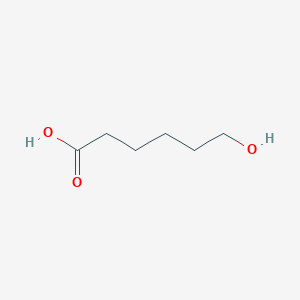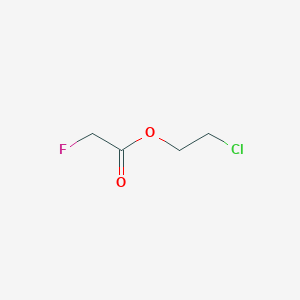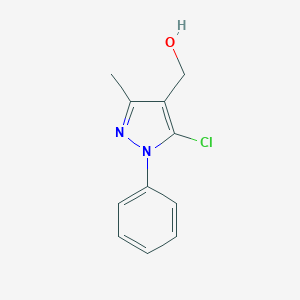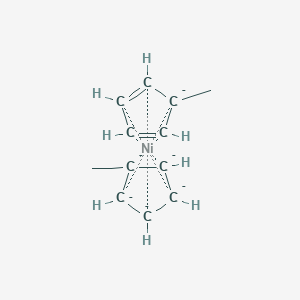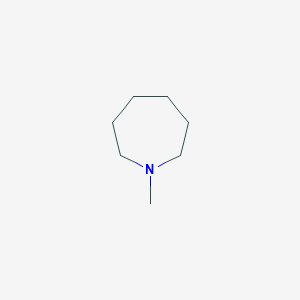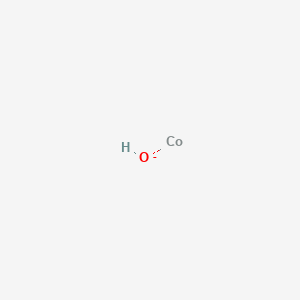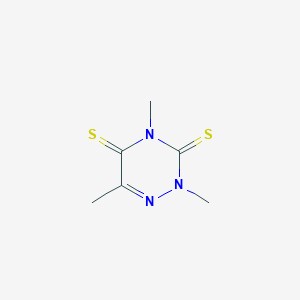
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione (TMTD) is a chemical compound used as a fungicide and bactericide in various industries, including agriculture and rubber manufacturing. TMTD has gained interest in scientific research due to its potential applications in biomedical and environmental fields.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is not fully understood. However, it is believed that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione exerts its anti-tumor and anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's antimicrobial properties are thought to be due to its ability to disrupt the cell wall and membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. In vitro studies have demonstrated that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of various bacterial and fungal strains. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has also been found to have toxic effects on human and animal cells, including DNA damage, oxidative stress, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's ease of synthesis and low cost make it a convenient option for lab experiments. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's broad-spectrum antimicrobial activity makes it useful for testing against a wide range of microorganisms. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells must be carefully considered when conducting experiments.
Direcciones Futuras
There are several potential future directions for 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione research. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's anti-tumor and anti-inflammatory properties could be further explored for the development of cancer treatments and anti-inflammatory drugs. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's potential as a soil fumigant could be studied for its effectiveness in controlling soil-borne diseases in crops. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells could be further investigated to better understand its potential health risks.
Métodos De Síntesis
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can be synthesized through the reaction of thiourea with formaldehyde and ammonia. The resulting product is then treated with methyl alcohol and hydrochloric acid to obtain 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione. The synthesis of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is relatively simple and cost-effective, making it an attractive option for various industries.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been studied for its potential applications in biomedical and environmental fields. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been found to exhibit anti-tumor and anti-inflammatory properties. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have potential as an antimicrobial agent against various bacterial and fungal strains. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been used as a soil fumigant to control soil-borne diseases in crops.
Propiedades
Número CAS |
1566-31-0 |
|---|---|
Nombre del producto |
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione |
Fórmula molecular |
C6H9N3S2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C6H9N3S2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
Clave InChI |
UMTVGUIBTPNSOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
SMILES canónico |
CC1=NN(C(=S)N(C1=S)C)C |
Sinónimos |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





